5-(2-Furyl)indoline

Description

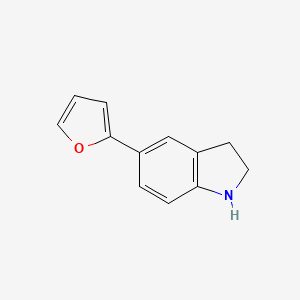

Structure

2D Structure

3D Structure

Properties

CAS No. |

893738-61-9 |

|---|---|

Molecular Formula |

C12H11NO |

Molecular Weight |

185.22 g/mol |

IUPAC Name |

5-(furan-2-yl)-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C12H11NO/c1-2-12(14-7-1)10-3-4-11-9(8-10)5-6-13-11/h1-4,7-8,13H,5-6H2 |

InChI Key |

RJIUYDCIFNMACA-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)C3=CC=CO3 |

Origin of Product |

United States |

Synthetic Methodologies for 5 2 Furyl Indoline and Analogous Structures

Strategies for Indoline (B122111) Core Construction

The formation of the indoline ring is a critical step and can be accomplished through various modern synthetic methodologies.

Palladium-Catalyzed Cyclization and Cross-Coupling Approaches for Indolines

Palladium catalysis is a powerful tool for the synthesis of indoline and indole (B1671886) scaffolds. nih.govresearchgate.net These methods often involve the intramolecular cyclization of appropriately substituted aniline (B41778) derivatives. For instance, palladium-catalyzed intramolecular C-H amination of phenethylamine (B48288) derivatives can produce various substituted indolines. organic-chemistry.org This approach benefits from the ability to use readily available starting materials and offers a direct route to the indoline core. organic-chemistry.org

One notable strategy is the palladium-catalyzed aerobic oxidative cyclization of N-aryl imines, formed from anilines and ketones, which provides a quick and atom-economical pathway to indole rings under mild conditions using oxygen as the oxidant. organic-chemistry.org While this method directly yields indoles, subsequent reduction is a common strategy to obtain the corresponding indolines. Another approach involves the Larock indole synthesis, which utilizes a palladium catalyst to form indoles from an ortho-iodoaniline and a disubstituted alkyne, a method known for its versatility. wikipedia.org

Furthermore, palladium-catalyzed domino reactions, such as a Heck/cross-coupling cyclization, have been developed for the diastereoselective synthesis of complex indolines, including those containing a furan (B31954) moiety. acs.org This demonstrates the power of palladium catalysis to construct multiple bonds and complex heterocyclic systems in a single operation.

Metal-Free C-H Functionalization and Annulation Reactions for Indoline Formation

In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid the cost and potential toxicity of transition metals. thieme-connect.comresearchgate.net For indoline synthesis, metal-free C-H amination of N-Ts-2-alkenylanilines using an oxidant like DDQ offers a direct route to substituted indoles, which can then be reduced to indolines. acs.org This method is operationally simple and accommodates a wide range of substrates. acs.org

Annulation reactions provide another avenue to fused and spiro indoline structures. Visible-light-induced dearomative annulation of indoles has emerged as a green and sustainable strategy to create complex polycyclic indolines. nih.gov These photocatalytic methods can lead to highly stereoselective formation of fused and spirocyclic indoline frameworks. nih.gov Additionally, dearomative (3+2) annulation reactions between indoles and azaoxyallyl cations have been developed for the synthesis of pyrroloindolines, a class of indoline derivatives. nih.gov

Reductive Cyclization and Hydroboration Methods for Indoline Synthesis

Reductive cyclization offers a direct route to indolines from precursors such as o-nitrostyrenes. unimi.itthieme-connect.com These reactions can be promoted by various reducing agents, including titanium trichloride, and often proceed under mild conditions. thieme-connect.com Another approach involves the photocatalytic intramolecular reductive cyclization of N-allyl-2-iodoanilines, which generates an aryl radical that undergoes cyclization to form the indoline ring. clockss.org

Hydroboration has also been employed in the synthesis of indolines. researchgate.netnih.gov A lanthanide/B(C6F5)3-promoted hydroboration reduction of indoles using pinacolborane (HBpin) provides a route to a variety of indoline-containing compounds. organic-chemistry.orgorganic-chemistry.org This method has shown potential for large-scale synthesis and the preparation of bioactive molecules. organic-chemistry.orgorganic-chemistry.org The hydroboration of vinyl indoles followed by a Suzuki-Miyaura cross-coupling reaction allows for the functionalization at the C-3β position. nih.gov

Stereoselective and Enantioselective Synthesis of Indoline Derivatives

The development of stereoselective and enantioselective methods for the synthesis of indoline derivatives is crucial for accessing chiral molecules with specific biological activities. numberanalytics.com Asymmetric hydrogenation of indoles is a direct approach to chiral indolines. bohrium.com Catalytic systems based on chiral phosphine-free cationic ruthenium complexes have been shown to be highly effective for the asymmetric hydrogenation of various indole derivatives at ambient temperature and pressure, yielding excellent enantioselectivities. bohrium.com

Brønsted acid-catalyzed transfer hydrogenation of 3H-indoles using a Hantzsch dihydropyridine (B1217469) as the hydrogen source provides a metal-free alternative for the synthesis of optically active indolines with high enantioselectivity. organic-chemistry.org Furthermore, stereoselective methods have been developed for the synthesis of 2,3-disubstituted indolines through intramolecular alkyne iminium ion cyclization of vinylogous carbamates. rsc.org The diastereoselective addition of allylic indium intermediates to chiral o-bromophenyl sulfinyl imines, followed by cyclization, also leads to stereochemically defined indolines. nih.govacs.org Gold-catalyzed stereoselective synthesis has also been employed to construct polycyclic indolines with multiple contiguous stereocenters. rsc.org

Strategies for Furan Moiety Introduction

Once the indoline core is established, or concurrently with its formation, the furan moiety can be introduced at the 5-position.

Cross-Coupling Reactions at the 5-Position of Indoline with Furan-Based Reagents

Palladium-catalyzed cross-coupling reactions are a highly effective and widely used method for introducing aryl and heteroaryl groups, such as furan, onto the indoline ring. The Suzuki-Miyaura coupling is a prominent example, where a 5-haloindoline (e.g., 5-bromoindoline) is reacted with a furan-based boronic acid or its ester in the presence of a palladium catalyst and a base. clockss.org This reaction has been successfully used for the synthesis of 5-arylated indoles, which can be precursors to indolines. clockss.org Specifically, the synthesis of 5-(2-Furyl)-1H-indole has been achieved through the cross-coupling of 5-indolyl triflate with 2-furylzinc chloride. clockss.org Another report details the synthesis of 5-(2-Furyl)-1H-indole via the reaction of 5-bromoindole (B119039) with furylboronic acid under Suzuki-Miyaura conditions. vulcanchem.com Subsequent reduction of the indole ring would yield the target 5-(2-furyl)indoline.

The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields. For instance, tetrakis(triphenylphosphine)palladium(0) is a commonly used catalyst, and aqueous sodium bicarbonate can be employed as the base. clockss.org

Oxidative Coupling Methodologies for Indolyl-Furan Systems

The direct coupling of indole and furan rings through oxidative methods presents an atom-economical approach to forming indolyl-furan structures. These reactions typically involve the activation of C-H bonds, avoiding the need for pre-functionalized starting materials.

Recent advancements have demonstrated the efficacy of copper(II) and iron(III) catalysts in mediating the cross-dehydrogenative coupling of indoles and furans. rsc.orgresearchgate.net For instance, the use of copper(II) chloride dihydrate (CuCl₂·2H₂O) in the presence of air as the oxidant facilitates the synthesis of indolyl-furans. rsc.org This method is notable for its operational simplicity and sustainability, proceeding without the need for external ligands or additives. rsc.org Mechanistic studies suggest that the reaction proceeds via the chemoselective oxidation of the indole by the metal catalyst, followed by a nucleophilic attack from the furan. rsc.org

Similarly, iron(III) chloride hexahydrate (FeCl₃·6H₂O) has been successfully employed for the sequential two-fold oxidative C-C coupling of furans with indoles, leading to the formation of bis(indolyl)furans (BIFs). researchgate.netchemrxiv.org This methodology is highly efficient, has a broad substrate scope, and is compatible with aqueous conditions. researchgate.netchemrxiv.org The ability to perform a sequential two-fold coupling allows for the modular synthesis of tetra-(hetero)arylated furans with up to four different substituents, which are otherwise challenging to access. researchgate.netchemrxiv.orgnih.gov

Table 1: Comparison of Catalysts for Oxidative Coupling of Indoles and Furans

| Catalyst | Oxidant | Key Features | Reference |

| CuCl₂·2H₂O | Air | Ligand-free, additive-free, scalable, works in partially aqueous conditions. | rsc.org |

| FeCl₃·6H₂O | Oxygen (from air) | Inexpensive, earth-abundant, ligand-free, additive-free, aqueous compatibility, allows for sequential two-fold coupling. | researchgate.netchemrxiv.orgnih.govchemrxiv.org |

Multi-Component Reactions Incorporating Furan and Indole Scaffolds

Multi-component reactions (MCRs) offer a powerful strategy for the rapid construction of complex molecular architectures from three or more starting materials in a single synthetic operation. rsc.orgnih.gov These reactions are highly valued for their efficiency and atom economy. researchgate.net

Several MCRs have been developed for the synthesis of molecules incorporating both furan and indole moieties. One notable example is a three-component reaction involving an indole, an aryl glyoxal, and Meldrum's acid, catalyzed by triethylamine, to produce furan-2(5H)-one derivatives bearing an indole substituent. researchgate.net This method is advantageous due to the use of readily available starting materials and the straightforward isolation of the target products. researchgate.net

Another approach involves the use of isocyanide-based MCRs. For instance, a three-component reaction between an acetylenedicarboxylate, a carboxylic acid, and an isocyanide, mediated by triphenylphosphine, can yield tetrasubstituted aminofuran derivatives. mdpi.com While not directly producing this compound, these methods highlight the potential of MCRs to assemble highly substituted furan-indole systems. The versatility of MCRs allows for the incorporation of diverse substituents, facilitating the creation of libraries of compounds for various applications. rsc.orgnih.govmdpi.com

Functionalization and Derivatization Strategies for this compound

Once the this compound scaffold is synthesized, further functionalization can be achieved through various chemical transformations on both the indoline and furan rings.

Regioselective Electrophilic Aromatic Substitution on the Indoline and Furan Rings

Both the indoline and furan rings are electron-rich aromatic systems and are susceptible to electrophilic aromatic substitution (SEAr). numberanalytics.comnumberanalytics.commatanginicollege.ac.in The regioselectivity of these reactions is governed by the electronic nature of the substituents present on the rings.

For the furan ring, electrophilic substitution typically occurs at the C2 (α) position due to the stabilizing effect of the oxygen atom on the reaction intermediate. msu.edust-andrews.ac.uk Common electrophilic substitution reactions for furan include nitration, halogenation, sulfonation, and acylation, which generally require mild conditions to avoid polymerization or ring-opening. numberanalytics.compharmaguideline.com

The indoline ring, being an aniline derivative, is also highly activated towards electrophilic substitution. The amino group is a strong ortho-, para-director. In 5-substituted indolines, the position of further substitution will be influenced by the directing effects of both the amino group and the substituent at C5. For this compound, electrophilic attack is likely to occur at the C4 or C6 positions of the indoline ring. The precise regioselectivity can be influenced by the reaction conditions and the nature of the electrophile. researchgate.net

Table 2: Common Electrophilic Aromatic Substitution Reactions on Furan

| Reaction | Reagent | Conditions | Product | Reference |

| Nitration | Acetyl nitrate | Low temperature | 2-Nitrofuran | numberanalytics.compharmaguideline.com |

| Bromination | Br₂ in DMF or dioxane | –5°C | 2-Bromofuran | pharmaguideline.com |

| Sulfonation | Pyridine-sulfur trioxide complex | Room temperature | Furan-2-sulfonic acid | pharmaguideline.com |

| Acylation | Acetic anhydride, mild catalyst (e.g., phosphoric acid) | Varies | 2-Acetylfuran | pharmaguideline.com |

Nucleophilic Additions and Substitutions on the Indoline and Furan Moieties

While less common than electrophilic substitution for electron-rich heterocycles, nucleophilic reactions can be important for introducing specific functional groups. Nucleophilic aromatic substitution (SNAr) on the furan or indoline ring generally requires the presence of a strong electron-withdrawing group to activate the ring. cem.com

Nucleophilic addition reactions can be relevant, for example, in the context of Michael additions if the scaffold contains an α,β-unsaturated carbonyl moiety. cem.com For the indoline part, the nitrogen atom can act as a nucleophile. N-alkylation or N-acylation can be readily achieved by reacting the indoline with alkyl halides or acylating agents, respectively. bhu.ac.in However, competitive C3-alkylation can be an issue in related indole systems. organic-chemistry.org

Post-Synthetic Modifications and Transformations of the Scaffold

Post-synthetic modification refers to the chemical transformation of a pre-assembled molecular scaffold. mdpi.comresearchgate.net This approach is highly valuable for generating structural diversity from a common intermediate.

For the this compound scaffold, various post-synthetic modifications can be envisioned. For instance, if the furan ring bears a formyl group, as in 5-(5-formyl-2-furyl)indoline, this aldehyde can undergo a wide range of reactions such as condensation with active methylene (B1212753) compounds, reductive amination, or conversion to other functional groups. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, are powerful tools for post-synthetic modifications. researchgate.netresearchgate.net If a halo-substituent is introduced onto either the furan or the indoline ring via electrophilic substitution, it can then be used as a handle for C-C or C-N bond formation. For example, a 5-bromo-2-furaldehyde (B32451) can be coupled with various boronic acids to introduce new aryl or heteroaryl groups. researchgate.net These modifications allow for the fine-tuning of the electronic and steric properties of the this compound scaffold for specific applications. nih.govacs.org

Chemical Reactivity and Mechanistic Investigations of 5 2 Furyl Indoline Systems

Reactivity Profile of the Furan (B31954) Heterocycle in the Indoline (B122111) Context

The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. vaia.com Its aromaticity stems from the delocalization of six π-electrons, which includes a lone pair from the oxygen atom. atamanchemicals.com This electron-rich nature makes furan significantly more reactive than benzene (B151609) in electrophilic substitution reactions. atamanchemicals.comnumberanalytics.com

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of furan. numberanalytics.com The attack of an electrophile preferentially occurs at the C2 or C5 positions (the carbons adjacent to the oxygen atom). quora.compearson.com This preference is attributed to the greater stability of the cationic intermediate, known as the arenium ion, formed during the reaction. vaia.comonlineorganicchemistrytutor.com When the electrophile attacks at the C2 position, the positive charge can be delocalized over three atoms, including the oxygen, resulting in three resonance structures. quora.com In contrast, attack at the C3 position yields a less stable intermediate with only two resonance structures, where the positive charge is not delocalized onto the oxygen atom. quora.com

In the 5-(2-Furyl)indoline system, the furan ring is already substituted at its C2 position by the indoline moiety. Consequently, further electrophilic substitution on the furan ring is expected to occur predominantly at the vacant C5 position, which is electronically equivalent to the C2 position in terms of reactivity. Common electrophilic substitution reactions applicable to furan include nitration, bromination, and formylation, which typically proceed under mild conditions. numberanalytics.com

Table 1: Representative Electrophilic Substitution Reactions on Furan This table illustrates general electrophilic substitution reactions on the parent furan ring, which serve as a model for the expected reactivity at the C5 position of the furan moiety in this compound.

| Reaction Type | Reagents | Product | Reference(s) |

| Nitration | Nitric acid, Acetic anhydride | 2-Nitrofuran | numberanalytics.com |

| Bromination | Bromine (Br₂), Dioxane | 2-Bromofuran | numberanalytics.compearson.com |

| Formylation | Varies (e.g., Vilsmeier-Haack) | 2-Formylfuran | numberanalytics.com |

The furan ring is susceptible to oxidative transformations, which can lead to a variety of functionalized products. rsc.org A significant reaction pathway is the oxidative ring-opening, which can convert the furan ring into α,β-unsaturated dicarbonyl compounds. This transformation highlights the versatile reactivity of furan beyond simple substitution. rsc.org

Several reagents can effect this transformation. For instance, N-Bromosuccinimide (NBS) has been used as an oxidant for the oxidative ring-opening of furan rings, proceeding through a sequence of oxidative dearomatization, spirocyclization, and aromatization to yield polysubstituted furans or ring-opened products. researchgate.net Iron(III) chloride (FeCl₃) has also been employed as an inexpensive and earth-abundant metal catalyst for the oxidative coupling and transformation of furans. chemrxiv.orgresearchgate.net In the context of this compound, such oxidative processes could be strategically employed to convert the furan moiety into a linear, functionalized chain, while potentially leaving the indoline core intact, although chemoselectivity is a critical challenge due to the oxidizable nature of the indoline nitrogen and ring. rsc.org Some studies have reported the successful two-fold oxidative coupling of furans with indoles using FeCl₃·6H₂O, demonstrating the feasibility of selective transformations on the furan core in the presence of an indole (B1671886)/indoline system. chemrxiv.orgresearchgate.net

Reactivity Profile of the Indoline Heterocycle in the Furan Context

The indoline core, a reduced form of indole, presents its own set of reactive sites. While the aromaticity of the pyrrole (B145914) ring is absent, the benzenoid portion retains its potential for electrophilic substitution, and the C-H bonds on both the benzene and the saturated heterocyclic ring can be targeted for functionalization.

Direct C-H activation has emerged as a powerful, atom-economical strategy for modifying heterocyclic scaffolds like indoline. chim.itrsc.org The primary challenge in the functionalization of the indoline benzenoid ring lies in achieving site-selectivity among the C4, C5, C6, and C7 positions. nih.govacs.org To overcome the inherent reactivity preferences, a common and effective strategy involves the installation of a directing group (DG) on the indoline nitrogen. nih.govnsfc.gov.cn

This approach utilizes transition metal catalysts (e.g., palladium, rhodium, iridium) that coordinate to the directing group, bringing the catalytic center in close proximity to a specific C-H bond and facilitating its cleavage and subsequent functionalization. researchgate.netresearchgate.net

C7-Functionalization : Bulky directing groups, such as N-P(O)tBu₂ or N-pivaloyl, have proven crucial for directing functionalization to the C7 position. nih.govresearchgate.net The steric hindrance of the DG favors the formation of a six-membered metallacycle intermediate required for C7 activation over the five-membered intermediate for C2 activation (in indoles). nsfc.gov.cnmdpi.com This strategy has enabled C7-arylation, -olefination, and -alkylation reactions. nih.govacs.org

C4, C5, and C6-Functionalization : By modulating the directing group and catalyst system, functionalization at other positions can also be achieved. For example, copper catalysts with an N-P(O)tBu₂ directing group can promote C6-arylation. acs.org Site-selective functionalization at the C5 position, where the furyl group resides in the target molecule, has been accomplished through various catalytic methods, often as part of broader studies on indoline C-H activation. researchgate.net

Given that the subject molecule is this compound, C-H activation at positions other than C5 (i.e., C4, C6, C7) would be of primary interest for further derivatization.

Table 2: Examples of Directed C-H Functionalization of the Indole/Indoline Benzene Ring This table summarizes catalytic systems used for site-selective functionalization, which are applicable to the indoline core of this compound.

| Position | Reaction Type | Catalyst/Directing Group | Coupling Partner | Reference(s) |

| C7 | Arylation | Pd(OAc)₂ / N-P(O)tBu₂ | Arylboronic acids | nsfc.gov.cnmdpi.com |

| C7 | Alkenylation | Rh(III) / N-pivaloyl | Acrylates, Styrenes | researchgate.net |

| C6 | Arylation | Cu(II) / N-P(O)tBu₂ | Arylboronic acids | acs.org |

| C4 | Arylation | Ru(II) / Carboxyl (on C5) | - | mdpi.com |

Cycloaddition reactions provide a powerful method for constructing complex, fused-ring systems from simpler precursors in an atom-economical fashion. researchgate.net The indole nucleus is a versatile participant in various cycloaddition reactions, including [3+2], [4+2], and [4+3] cycloadditions, which typically involve the C2-C3 double bond of the pyrrole ring, leading to dearomatization and the formation of an indoline-based polycyclic structure. acs.orgresearchgate.net

While indoline itself lacks the C2-C3 double bond, it can be generated in situ from indole precursors or participate in reactions involving the benzene ring or substituents. For instance, intramolecular [4+2] cycloadditions (Diels-Alder reactions) of substrates containing an ynamide and a conjugated enyne tethered to an aniline (B41778) derivative can construct highly substituted indolines. nih.gov Palladium-catalyzed domino reactions have been developed to synthesize furan-containing indolines, where an initial dearomative carbopalladation of an indole is followed by cyclization, demonstrating a pathway to build upon the indoline framework. acs.org These strategies allow for the assembly of rigid, polycyclic indoline structures that are common motifs in natural products. acs.orgresearchgate.net

Intermolecular and Intramolecular Reactivity Between Furan and Indoline Subunits

The presence of both furan and indoline rings within the same molecule allows for fascinating intramolecular reactions, where the two moieties interact to form new cyclic systems. These cascade or tandem reactions are highly efficient in building molecular complexity from a single substrate.

A prominent example is the intramolecular Diels-Alder furan (IMDAF) reaction. In this strategy, a dienophile is tethered to a furan-containing molecule. Upon heating, often accelerated by microwaves, the furan acts as the diene and the tethered group acts as the dienophile in an intramolecular [4+2] cycloaddition. nih.govrsc.org This has been used as a convergent strategy for indole synthesis, where a furan tethered to an alkyne via a nitrogen atom undergoes cycloaddition, followed by a cascade of fragmentation and aromatization to yield a substituted indole. nih.gov A similar strategy starting with a this compound derivative, appropriately functionalized on the indoline nitrogen with a dienophile, could foreseeably lead to complex, bridged polycyclic structures.

Furthermore, transition-metal-catalyzed processes can facilitate intramolecular cyclizations. Platinum-catalyzed reactions of 5-(2-furyl)-1-alkynes are known to produce phenols through a complex mechanism involving a cyclopropyl (B3062369) platinacarbene intermediate. acs.org Palladium catalysis has been used in tandem reactions where an initial event, like an allylic isomerization, sets up an intramolecular Diels-Alder reaction between a furan and a newly formed diene. rsc.org Such catalytic cycles highlight the potential for orchestrated reactivity between the furan and indoline components of a suitably designed precursor based on the this compound scaffold.

Detailed Mechanistic Investigations of Key Transformations

The reactivity of the this compound scaffold is governed by the interplay between the saturated heterocyclic amine portion (the indoline) and the aromatic furyl substituent. Mechanistic investigations into transformations involving this system, while not extensively documented for the exact molecule, can be inferred from detailed studies on related indoline and indole derivatives. These investigations often employ a combination of experimental techniques and computational chemistry to map out the intricate steps of a reaction.

Understanding the precise pathway a reaction follows is fundamental to controlling its outcome. For indoline systems, this involves identifying key intermediates and the transition states that connect them. Researchers utilize methods like kinetic studies, isotopic labeling, and the isolation of intermediates, alongside computational tools such as Density Functional Theory (DFT), to build a complete picture of the reaction mechanism. mdpi.com

Cyclization and Annulation Reactions: The formation of polycyclic indoline scaffolds is a significant area of research. DFT studies on the dearomative (3+2) annulation of indoles with azaoxyallyl cations to form pyrroloindolines—structures closely related to functionalized indolines—support a stepwise reaction pathway. nih.govacs.org The process is initiated by a C-C bond formation at the C3 position of the indole, creating an intermediate which then undergoes ring closure. nih.govacs.org Calculations have shown that hydrogen-bond-donating solvents can stabilize the transition states and intermediates, thereby accelerating the reaction rate. acs.org

In another example, the synthesis of indolines from o-aminobenzylidine N-tosylhydrazones via a cobalt(III)-carbene radical has been elucidated using DFT calculations. The proposed mechanism involves the formation of a cobalt(III)-carbene radical intermediate, followed by a 1,5-hydrogen atom transfer (HAT) step and subsequent radical cyclization to form the indoline ring. researchgate.net The spin density plots derived from these calculations confirm the radical nature of the key intermediates. researchgate.net

Table 1: Calculated Free Energy Barriers for Key Steps in Indoline Formation Reactions

| Reaction Type | Key Mechanistic Step | Catalyst/Conditions | Calculated ΔG‡ (kcal/mol) | Source |

|---|---|---|---|---|

| Dearomative (3+2) Annulation | C3-Attack of Indole | Azaoxyallyl cation (no solvent) | 18.2 | acs.org |

| Dearomative (3+2) Annulation | C2-Attack of Indole | Azaoxyallyl cation (no solvent) | 26.6 | acs.org |

| Cobalt-Catalyzed Cyclization | 1,5-Hydrogen Atom Transfer | [Co(Por)] | 12.3 | researchgate.net |

| Cobalt-Catalyzed Cyclization | Radical Cyclization | [Co(Por)] | 8.3 | researchgate.net |

| Rh-Catalyzed Cyclization | C-C Bond Formation/Ring Opening | Rh₂(esp)₂ | 24.4 | rsc.org |

| In-Catalyzed Cyclization | C-C Bond Formation/Ring Opening | InCl₃ | 16.2 | rsc.org |

This table presents data from DFT calculations on related indole/indoline systems to illustrate the energy barriers associated with different mechanistic pathways.

Radical Pathways: Metalloradical catalysis offers a powerful method for constructing chiral indolines. Detailed mechanistic studies of cobalt(II)-catalyzed enantioselective C-H alkylation reveal a stepwise radical pathway. rsc.orgrsc.org The catalyst activates an aryldiazomethane precursor to form a radical, which then undergoes an intramolecular C-H abstraction and subsequent bond formation to yield the 2-substituted indoline product. rsc.orgrsc.org The presence of a 5-(2-furyl) group, a heteroaromatic system, is generally compatible with such radical processes. rsc.org

Photocatalytic Transformations: Visible-light photocatalysis can induce dearomative [2+2] cycloadditions in N-alkenoylindoles to form cyclobutane-fused indoline derivatives. capes.gov.br Mechanistic investigations, supported by DFT calculations, point to an energy transfer process from a photoexcited catalyst to the indole derivative. A key finding is the role of hydrogen bonding between the substrate and the solvent, which lowers the triplet energy of the indole system, making the reaction thermodynamically feasible. capes.gov.br

In a molecule with multiple reactive sites like this compound (the N-H bond, the C3 position, and various C-H bonds on both rings), achieving selectivity is a paramount challenge. The choice of catalyst is often the most critical factor in directing a reaction to a specific site (regioselectivity) and a specific functional group (chemoselectivity).

Control of N- vs. C-Functionalization: The dehydrogenative coupling of indolines with alcohols highlights the power of catalytic control. By using a single iridium catalyst, the reaction can be selectively directed to produce either N-alkylated or C3-alkylated indoles simply by altering the timing of the addition of a base. liv.ac.uk Mechanistic studies suggest two divergent pathways: a "borrowing hydrogen-dehydrogenation" process for N-alkylation and a "dehydrogenation-borrowing hydrogen" process for C3-alkylation. liv.ac.uk Similarly, a manganese catalyst can also provide access to either N- or C3-alkylated products depending on the solvent used. organic-chemistry.org

Regioselective C-H Functionalization of the Benzene Ring: Functionalizing the benzene portion of the indoline core is particularly challenging due to the presence of multiple C-H bonds. A significant breakthrough is the palladium-catalyzed C5-H olefination of indolines. acs.org This high regioselectivity is achieved through the use of a specialized S,O-bidentate ligand, which is crucial for both high yield and selectivity. In the absence of this ligand, the reaction is inefficient. acs.org This methodology is directly applicable to systems like this compound, providing a pathway to C5-alkenylated derivatives.

Catalyst-Controlled Mechanistic Switching: Sophisticated catalytic systems can divert a reaction down entirely different mechanistic routes. For instance, the reaction of 3-carboxamide indoles with diazo compounds can be controlled to produce two different products. nih.gov An Ir(III) catalyst promotes direct C2-alkylation. In contrast, a Rh(I) catalyst initiates a 1,2-acyl migration of the carboxamide group from C3 to C2, which then directs the C3-alkylation, resulting in a 2,3-disubstituted indole. nih.gov This demonstrates how the electrophilicity and coordination preferences of the metal catalyst can fundamentally alter the reaction pathway and the final product structure. nih.gov

Table 2: Catalyst-Controlled Regioselectivity in Indoline Functionalization

| Catalytic System | Substrates | Product(s) | Selectivity | Source |

|---|---|---|---|---|

| Iridium Complex | Indoline + Alcohol | N-Alkylated Indole | N-Alkylation | liv.ac.uk |

| Iridium Complex + Delayed Base | Indoline + Alcohol | C3-Alkylated Indole | C3-Alkylation | liv.ac.uk |

| Pd(OAc)₂ / S,O-Ligand | Indoline + Olefin | C5-Olefinated Indoline | C5 >20:1 | acs.org |

| [Ir(cod)Cl]₂ / AgSbF₆ | 3-Carboxamide Indole + Diazo | C2-Alkylated Indole | C2-selective | nih.gov |

| [Rh(cod)Cl]₂ / AgSbF₆ | 3-Carboxamide Indole + Diazo | C3-Alkylated Indole (after migration) | C3-selective | nih.gov |

This table summarizes how different catalysts and conditions direct functionalization to specific positions on the indoline scaffold.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of 5-(2-Furyl)indoline in solution. While one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial information on the chemical environment of protons and carbons, two-dimensional (2D) techniques are essential for a complete and unambiguous assignment and for probing spatial relationships and dynamic processes.

A suite of 2D NMR experiments is employed to establish the precise bonding framework and preferred solution-state conformation of this compound.

Correlation Spectroscopy (COSY): This experiment identifies scalar-coupled protons (²JHH, ³JHH), which is crucial for tracing the proton networks within the indoline (B122111) and furan (B31954) rings separately. For instance, correlations would be expected between the protons on the C2 and C3 positions of the indoline ring and among the protons on the furan ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with its directly attached carbon atom, enabling the unambiguous assignment of carbon signals based on the more easily assigned proton spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range correlations (typically ²JCH and ³JCH) between protons and carbons, which is vital for establishing the connectivity between the furan and indoline moieties. A key correlation would be observed between the furan proton adjacent to the linkage and the C5 carbon of the indoline ring, confirming the substitution pattern.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These experiments detect through-space interactions between protons that are in close proximity (<5 Å). Analysis of NOESY/ROESY cross-peaks provides critical information about the molecule's three-dimensional structure and preferred conformation, particularly concerning the relative orientation of the furan and indoline rings. rsc.orgmdpi.com

| NMR Technique | Purpose | Expected Key Correlations |

|---|---|---|

| COSY | H-H Connectivity | Correlations between H-2/H-3 of indoline; H-3'/H-4'/H-5' of furan. |

| HSQC | Direct C-H Correlation | Correlation of each proton with its attached carbon (e.g., H-4 with C-4, H-6 with C-6). |

| HMBC | Long-Range C-H Connectivity | Correlation from furan protons to C-5 of indoline; correlation from indoline H-4 and H-6 to C-5. |

| NOESY/ROESY | Through-Space H-H Proximity | Correlations between protons on the furan ring and H-4 or H-6 on the indoline ring, defining ring orientation. |

The single bond connecting the furan and indoline rings is a potential axis of hindered rotation. Dynamic NMR (DNMR) spectroscopy is the primary method for investigating such conformational dynamics. nih.govnih.gov By recording NMR spectra at various temperatures, it is possible to observe changes in the line shape of signals from nuclei that are exchanging between different chemical environments.

At low temperatures, the rotation around the C5-C2' bond may be slow on the NMR timescale, potentially resulting in distinct signals for chemically non-equivalent protons (e.g., H-4 and H-6 if the molecule adopts a non-planar, locked conformation). As the temperature increases, the rate of rotation increases, leading to broadening of these signals. At a specific temperature, known as the coalescence temperature (Tc), the signals merge into a single, time-averaged peak. By analyzing the line shape at different temperatures, the rate of exchange and the corresponding activation energy (ΔG‡), or rotational barrier, can be calculated. researchgate.net While specific experimental data for this compound is not widely published, analogous studies on biaryl systems suggest that such rotational barriers can be quantified using these methods. nih.gov

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) provides the exact mass of the parent molecular ion, allowing for the determination of its elemental formula. Furthermore, tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of the isolated molecular ion, are used to elucidate the compound's structure by analyzing the resulting fragment ions.

The fragmentation of this compound under techniques like collision-induced dissociation (CID) would likely involve characteristic pathways for both the indoline and furan rings. Plausible fragmentation patterns for related indole (B1671886) and furan structures have been established. nih.govnih.gov

Initial Fragmentation: Cleavage could be initiated at the indoline ring, potentially through a retro-Diels-Alder (RDA) type reaction if the ring were to be oxidized, or through the loss of small molecules like HCN.

Furan Ring Fragmentation: The furan moiety is known to lose carbon monoxide (CO) and form a cyclopropenyl cation. mdpi.com

Cleavage at the Linkage: The bond connecting the two rings could also cleave, leading to fragments corresponding to the individual furyl cation or the indolinyl radical/cation.

The precise masses of these fragments, as determined by HRMS, are used to confirm their elemental composition and piece together the fragmentation puzzle, providing robust confirmation of the compound's identity.

| Proposed Fragment Ion | Formula | Proposed Origin |

|---|---|---|

| [M - H]⁺ | C₁₂H₁₀NO⁺ | Loss of a hydrogen radical |

| [M - CO]⁺ | C₁₁H₁₁N⁺ | Loss of carbon monoxide from the furan ring |

| [M - C₄H₄O]⁺ | C₈H₇N⁺ | Loss of the neutral furan moiety |

| [C₄H₃O]⁺ | C₄H₃O⁺ | Furyl cation resulting from cleavage of the C-C bond |

X-ray Crystallography for Solid-State Molecular Structure and Packing Analysis

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles. For this compound, a crystal structure would reveal:

Molecular Conformation: The dihedral angle between the planes of the indoline and furan rings, indicating the degree of planarity or twist in the solid state.

Bond Characteristics: Precise lengths of the bonds within and between the rings, offering insight into the degree of electron delocalization.

Intermolecular Interactions: The analysis of the crystal packing would identify non-covalent interactions such as hydrogen bonding (involving the indoline N-H), π-π stacking between aromatic rings, and van der Waals forces. These interactions govern the macroscopic properties of the crystalline material.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy probe the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π→π* transitions originating from the conjugated system formed by the indole and furan aromatic rings.

The UV-Vis absorption spectrum of a molecule is characterized by the wavelengths of maximum absorbance (λmax). The parent indole chromophore typically exhibits two main absorption bands, a strong band around 200-220 nm (¹B_b_ transition) and a weaker, longer-wavelength band between 260-290 nm (¹L_a_ and ¹L_b_ transitions). core.ac.ukaatbio.com The furan ring also absorbs in the deep UV region.

The conjugation of the furan ring at the C5 position of the indoline system is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole. This is because the extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Studies on other substituted indoles have consistently shown that extending the π-system leads to shifts to longer wavelengths. nih.govresearchgate.net The solvent environment can also influence the λmax values due to differential stabilization of the ground and excited states.

Fluorescence spectroscopy provides information about the emission properties of the molecule after electronic excitation. Indole and its derivatives are well-known for their fluorescent properties. The emission spectrum of this compound would be characterized by its emission maximum and quantum yield, which are sensitive to both the molecular structure and the surrounding solvent polarity.

| Spectroscopic Property | Expected Observation | Rationale |

|---|---|---|

| UV Absorption (λmax) | >290 nm | Bathochromic shift due to extended conjugation between the indoline and furan π-systems. nih.gov |

| Fluorescence Emission | Emission at a longer wavelength than absorption (Stokes shift). | Typical behavior for fluorescent aromatic compounds like indole derivatives. core.ac.uk |

Analysis of Photophysical Properties: Quantum Yields and Stokes Shifts

The photophysical properties of a molecule like this compound, which contains conjugated aromatic systems (indole and furan), are critical for understanding its behavior in applications such as fluorescent probes and organic electronics. Key parameters in this analysis are the fluorescence quantum yield (ΦF) and the Stokes shift.

Quantum Yield (ΦF): The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed. A high quantum yield (approaching 1.0) indicates that fluorescence is the dominant de-excitation pathway, making the compound a highly efficient emitter. Conversely, a low quantum yield suggests that other non-radiative processes, such as internal conversion or intersystem crossing, are more prevalent. The quantum yield of indole and its derivatives can be sensitive to the molecular structure and the surrounding environment nih.gov.

Stokes Shift: The Stokes shift is the difference, typically in frequency or wavelength, between the positions of the absorption and emission maxima. This phenomenon occurs because upon excitation, the molecule undergoes rapid relaxation to the lowest vibrational level of the excited state before emitting a photon to return to the ground state. A large Stokes shift is often desirable in fluorescence applications as it facilitates the separation of the emission signal from the excitation light, improving signal-to-noise ratios. The magnitude of the Stokes shift can be influenced by factors such as solvent polarity and structural rearrangements in the excited state researchgate.netmdpi.com.

A comprehensive literature search for the specific photophysical parameters of this compound did not yield explicit experimental data for its quantum yield or Stokes shift. While studies on various substituted indoles and furan-containing compounds exist, these values are highly specific to the exact molecular structure and solvent conditions nih.govnih.govdigitellinc.com.

Table 4.4.2-1: Photophysical Properties of this compound Interactive Data Table

| Parameter | Value | Solvent/Conditions |

|---|---|---|

| Quantum Yield (ΦF) | Data not available | - |

| Absorption Max (λabs) | Data not available | - |

| Emission Max (λem) | Data not available | - |

| Stokes Shift (nm) | Data not available | - |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful non-destructive technique for identifying functional groups and probing the molecular structure of compounds like this compound. These two methods are often complementary.

FT-IR Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending, etc.). The absorption frequencies are characteristic of the types of bonds and functional groups present. For this compound, key expected vibrations would include the N-H stretch of the indoline amine, C-H stretches of the aromatic and aliphatic portions, C=C stretching from the aromatic rings, and C-O-C stretching from the furan ring researchgate.netrsc.org. The exact position of these bands can provide information on hydrogen bonding and other intermolecular interactions nih.govresearchgate.net.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique. When monochromatic light interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), with a shift in frequency corresponding to the molecule's vibrational modes. While FT-IR is sensitive to polar bonds and changes in dipole moment, Raman spectroscopy is more sensitive to non-polar, symmetric bonds and changes in polarizability nih.gov. Therefore, it would be particularly useful for analyzing the C=C bonds within the furan and indole rings of this compound.

Despite the utility of these techniques, a detailed search of the scientific literature did not uncover specific, published FT-IR or Raman spectra for this compound. The table below outlines the expected vibrational modes based on the known frequencies for indole, furan, and related structures researchgate.netresearchgate.netmdpi.com.

Table 4.5-1: Expected Vibrational Modes for this compound Interactive Data Table

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (Indoline) | 3300 - 3500 | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch (Indoline) | 2850 - 3000 | FT-IR, Raman |

| Aromatic C=C Stretch | 1450 - 1650 | FT-IR, Raman |

| C-N Stretch (Indoline) | 1250 - 1350 | FT-IR |

Chiroptical Spectroscopies (CD, ORD) for Enantiomeric Excess and Absolute Configuration Determination (if applicable)

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the analysis of chiral molecules—molecules that are non-superimposable on their mirror images. These methods measure the differential interaction of the molecule with left- and right-circularly polarized light.

The parent structure of this compound is achiral and does not possess a stereocenter. Therefore, in its unsubstituted form, it would not exhibit a CD or ORD spectrum. However, chirality could be introduced through substitution on the indoline or furan ring, or if the molecule were synthesized in an enantiomerically pure form via asymmetric synthesis, leading to atropisomerism or the presence of chiral centers. In such a hypothetical chiral version of this compound, chiroptical spectroscopy would be applicable.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light (ΔA = AL - AR) as a function of wavelength. A non-zero CD signal is only observed for chiral molecules within their absorption bands. The resulting spectrum, with positive or negative peaks (known as Cotton effects), is highly sensitive to the three-dimensional structure of the molecule, including its absolute configuration nih.govnih.gov.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. It is closely related to CD, and the two phenomena are collectively known as the Cotton effect. ORD can be used to determine the absolute configuration of chiral compounds, particularly when compared with known standards or theoretical calculations nih.gov.

As the parent this compound is achiral, and no studies on chiral derivatives meeting this specific structure were found in the literature, no experimental CD or ORD data are available. If a chiral variant were to be synthesized, these techniques would be indispensable for its stereochemical characterization aps.orgrsc.org.

Table 4.6-1: Chiroptical Properties of this compound Interactive Data Table

| Technique | Parameter | Value |

|---|---|---|

| Circular Dichroism (CD) | Cotton Effect | Not Applicable (Achiral) |

Computational and Theoretical Investigations of 5 2 Furyl Indoline

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. nih.gov These calculations solve the electronic structure of the molecule to predict its geometry, energy, and various other properties. For molecules like 5-(2-Furyl)indoline, methods such as B3LYP are commonly employed in conjunction with basis sets like 6-31G(d) to achieve a balance between accuracy and computational cost. nih.gov

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms, known as the ground state geometry. This is achieved through a process called geometry optimization. For this compound, calculations would reveal the precise bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure.

Due to the aromatic nature of the furan (B31954) ring and the indoline (B122111) system, the molecule is expected to have a largely planar conformation to maximize π-system conjugation. nih.gov The stability of the molecule can be inferred from its calculated heat of formation and total electronic energy. researchgate.net Vibrational frequency calculations are also performed to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to obtain theoretical vibrational spectra (e.g., IR and Raman). nih.gov

Table 1: Illustrative Geometric Parameters for a Fused Aromatic System

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C-C (Aromatic) | 1.39 - 1.42 Å |

| Bond Length | C-N (Indoline) | ~1.38 Å |

| Bond Length | C-O (Furan) | ~1.36 Å |

| Bond Length | C-C (Inter-ring) | ~1.47 Å |

Note: This table provides typical values for similar heterocyclic systems as specific calculated data for this compound is not available in the cited literature. The actual values would be determined via specific DFT or ab initio calculations.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of a molecule by focusing on two specific orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the ionization potential and indicates the molecule's nucleophilicity. youtube.com

The LUMO is the innermost empty orbital and acts as an electron acceptor. Its energy level is related to the electron affinity and indicates the molecule's electrophilicity. youtube.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial parameter for determining molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. acadpubl.eu For this compound, the HOMO is expected to be localized primarily over the electron-rich furan and indoline π-systems, while the LUMO would also be distributed across these conjugated rings. Analysis of the FMOs helps identify the most likely sites for nucleophilic and electrophilic attack. researchgate.net

Table 2: Example Frontier Molecular Orbital Energies

| Molecule System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Furan-Imidazole Derivative acadpubl.eu | -5.28 | -1.27 | 4.01 |

| Indole (B1671886) Derivative | -5.89 | -1.12 | 4.77 |

Note: This table presents data for related compounds and a hypothetical range for this compound to illustrate the type of information gained from FMO analysis.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. acadpubl.eu It is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values. The MEP is invaluable for predicting how a molecule will interact with other charged species. mdpi.com

Red regions indicate negative electrostatic potential, representing areas of high electron density. These are typically associated with lone pairs on heteroatoms (like the oxygen of the furan ring and the nitrogen of the indoline ring) and are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, representing areas of low electron density or electron deficiency. These are usually found around hydrogen atoms and are sites for nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, the MEP surface would likely show significant negative potential around the furan's oxygen atom and the indoline's nitrogen atom, highlighting them as key sites for intermolecular interactions such as hydrogen bonding.

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be used to validate experimental findings or to aid in the structural elucidation of new compounds.

NMR Chemical Shifts: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the 1H and 13C NMR chemical shifts of a molecule. researchgate.net By comparing the calculated shifts for a proposed structure with experimental NMR data, researchers can confirm the molecule's constitution and conformation. nih.gov Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or dynamic processes not captured in the gas-phase calculation.

UV-Vis Transitions: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption spectra of molecules. researchgate.net The calculation provides information on the energies of electronic transitions (which correspond to absorption wavelengths), the oscillator strengths (which relate to absorption intensity), and the nature of the orbitals involved in the transition (e.g., π → π* or n → π). libretexts.org For this compound, the UV-Vis spectrum is expected to be characterized by intense π → π transitions originating from the conjugated system spanning the furan and indoline moieties. nih.govresearchgate.net

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules. nih.gov Although the core furan and indoline rings of this compound are rigid, rotation can occur around the single bond connecting the two rings. MD simulations can explore the potential energy surface associated with this rotation, identifying low-energy conformers and the energy barriers between them. nih.gov These simulations can be performed in a vacuum to study the intrinsic properties of the molecule or in the presence of an explicit solvent to understand how the environment influences its conformational preferences and dynamics. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

Intermolecular Interactions and Aggregation Behavior

Computational studies are crucial for understanding the non-covalent forces that govern the supramolecular chemistry of this compound. The molecule possesses several features that contribute to a complex landscape of intermolecular interactions, including hydrogen bonding, π-π stacking, and dispersion forces.

The indoline moiety contains a secondary amine (N-H) group, which can act as a hydrogen bond donor. The nitrogen atom itself, along with the oxygen atom in the furan ring, can serve as hydrogen bond acceptors. Quantum chemical calculations can quantify the strength of these potential hydrogen bonds. For instance, interactions with protic solvents or other this compound molecules can be modeled to determine interaction energies and optimal geometries.

Furthermore, both the indoline and furan rings are aromatic systems capable of engaging in π-π stacking interactions. Theoretical models can predict the preferred stacking arrangements (e.g., parallel-displaced or T-shaped) and calculate the associated binding energies. These interactions are expected to play a significant role in the aggregation behavior of the molecule in condensed phases and are critical for predicting crystal packing.

Table 1: Illustrative Interaction Energy Decomposition for a this compound Dimer (Hypothetical SAPT0/jun-cc-pVDZ Calculation)

| Interaction Type | Energy (kcal/mol) | Primary Contributing Moieties |

| Electrostatics | -4.5 | N-H (Indoline) --- O (Furan) |

| Exchange | +5.2 | Electron cloud repulsion |

| Induction | -1.8 | Polarization effects |

| Dispersion | -3.9 | π-π stacking (Indoline-Furan) |

| Total | -5.0 |

Note: Data are hypothetical and for illustrative purposes only.

Computational Elucidation of Reaction Mechanisms and Pathways

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of complex organic reactions involving heterocyclic compounds like this compound. shd.org.rs Computational analysis can map out entire potential energy surfaces for proposed reactions, such as electrophilic aromatic substitution, cycloadditions, or metal-catalyzed cross-coupling reactions to synthesize the molecule. acs.orgnih.govacs.org

For example, in a potential synthesis via a [4+2] cycloaddition to form the indoline ring, computational models can be used to assess the feasibility of the reaction, predict the regioselectivity, and explain the stereochemical outcome. nih.gov These calculations involve identifying all relevant stationary points on the potential energy surface, including reactants, products, intermediates, and transition states.

Transition State Characterization and Activation Energy Calculations

A cornerstone of mechanistic studies is the identification and characterization of transition states (TS). wikipedia.org A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. johnhogan.infolibretexts.org Computationally, a transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate that transforms reactants into products.

The energy difference between the reactants and the transition state defines the activation energy (Ea) or Gibbs free energy of activation (ΔG‡). wikipedia.org This value is critical for predicting the reaction rate; a lower activation energy corresponds to a faster reaction. DFT methods, such as B3LYP or M06-2X, combined with appropriate basis sets, are commonly used to calculate these energy barriers with reasonable accuracy. For a reaction involving this compound, such as nitration, calculations could predict whether the substitution is more likely to occur on the indoline or furan ring by comparing the activation energies for the respective pathways.

Table 2: Hypothetical Calculated Activation Energies for Electrophilic Bromination of this compound

| Position of Substitution | Transition State | ΔE (kcal/mol) | ΔG‡ (kcal/mol) |

| Indoline C7 | TS_C7 | 15.2 | 22.5 |

| Indoline C4 | TS_C4 | 18.9 | 26.1 |

| Furan C5' | TS_C5' | 16.5 | 23.8 |

Note: Data are hypothetical, calculated at a representative DFT level (e.g., B3LYP/6-311+G(d,p)), and for illustrative purposes only.

Reaction Coordinate Analysis

Once a transition state has been successfully located and characterized, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This analysis maps the minimum energy path connecting the transition state downhill to the corresponding reactants and products. An IRC calculation serves as a definitive confirmation that the identified transition state correctly connects the intended species on the potential energy surface. The resulting plot of energy versus the reaction coordinate provides a visual representation of the reaction profile, clearly showing the energy barriers and the relative stability of any intermediates.

Theoretical Structure-Reactivity and Structure-Property Correlations

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used in medicinal and materials chemistry. researchgate.netnih.govresearchgate.netmdpi.com These models establish a statistical correlation between the structural or physicochemical properties of a series of molecules and their biological activity or physical properties. For a series of derivatives of this compound, QSAR studies could be employed to predict their potential as, for example, enzyme inhibitors or receptor ligands. mdpi.comindexcopernicus.com

Molecular descriptors, which are numerical representations of a molecule's properties, are calculated for each derivative. These can include electronic descriptors (e.g., HOMO/LUMO energies, dipole moment), steric descriptors (e.g., molecular volume), and topological descriptors. Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to build a predictive model.

Influence of Substituents on Electronic Properties

The electronic properties of this compound can be systematically tuned by introducing various substituents on either the indoline or furan ring. chemrxiv.org Computational chemistry provides a robust framework for predicting how these modifications will affect the molecule's behavior. chemrxiv.org

Adding an electron-donating group (EDG), such as methoxy (B1213986) (-OCH3) or amino (-NH2), to the indoline ring is expected to increase the electron density of the aromatic system. This would raise the energy of the Highest Occupied Molecular Orbital (HOMO) and lower the ionization potential, making the molecule more susceptible to electrophilic attack. Conversely, an electron-withdrawing group (EWG), like a nitro (-NO2) or cyano (-CN) group, would decrease the electron density, lower the HOMO energy, and make the molecule more resistant to oxidation. nih.gov The impact of these substitutions can be quantitatively assessed by calculating changes in properties like the HOMO-LUMO gap, molecular electrostatic potential, and atomic charges.

Table 3: Predicted Effect of Substituents at the C7 Position of this compound on Key Electronic Properties (Hypothetical DFT Calculations)

| Substituent (at C7) | Hammett Constant (σp) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| -H (Unsubstituted) | 0.00 | -5.10 | -0.95 | 4.15 | 1.8 |

| -OCH3 | -0.27 | -4.95 | -0.91 | 4.04 | 2.5 |

| -Cl | +0.23 | -5.25 | -1.15 | 4.10 | 2.9 |

| -CN | +0.66 | -5.45 | -1.50 | 3.95 | 4.1 |

| -NO2 | +0.78 | -5.60 | -1.85 | 3.75 | 5.3 |

Note: Data are hypothetical and for illustrative purposes to show expected trends.

Correlation with Photophysical Characteristics

Indole-containing compounds are well-known for their fluorescent properties. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and understanding the photophysical characteristics of molecules like this compound. rsc.orgnih.govresearchgate.net TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption maxima (λ_max) in UV-visible spectra. shd.org.rs The calculations also provide information about the nature of the electronic transitions (e.g., π→π* or n→π*) and the oscillator strengths, which relate to the intensity of the absorption bands.

Furthermore, by optimizing the geometry of the molecule in its first excited state, it is possible to calculate the emission energy, corresponding to the fluorescence maximum. The difference between the absorption and emission maxima is the Stokes shift. Theoretical studies can establish a direct correlation between the electronic nature of substituents and the resulting photophysical properties. For instance, extending π-conjugation or adding strong donor-acceptor groups typically leads to a bathochromic (red) shift in both absorption and emission spectra, a phenomenon that can be accurately modeled with TD-DFT. chemrxiv.orgacs.org

Exploration of Advanced Chemical and Materials Science Applications

5-(2-Furyl)indoline as a Synthetic Synthon for Complex Molecular Architectures

The term "synthon" refers to a structural unit within a molecule that can be formed and/or reacted in a way that assists in the synthesis of a target molecule. This compound serves as a versatile synthon, providing a ready-made framework that can be elaborated into more complex molecular designs.

Building Block for Polycyclic and Fused Heterocyclic Systems

The indoline (B122111) and furan (B31954) rings within this compound provide multiple reactive sites that can be exploited to construct larger, fused ring systems. These polycyclic structures are of significant interest due to their presence in many biologically active natural products and pharmaceutical agents. acs.orgnih.gov

One of the key strategies for building these complex frameworks is through cycloaddition reactions, where the electron-rich furan or indole (B1671886) moiety of a derivative can react with a suitable partner to form new rings. acs.orgresearchgate.net For instance, intramolecular Diels-Alder reactions involving furan (IMDAF) have been successfully employed to create complex fused polycyclic heterocycles. researchgate.net In these reactions, an allylamino or allyloxy group attached to the molecule can react with the furan ring to form a new six-membered ring, leading to a more complex and rigid structure. researchgate.net

Research has demonstrated the successful synthesis of various polycyclic fused indoline scaffolds through reactions like [4+2] and [3+2] cycloadditions. acs.orgnih.gov These reactions can be guided by the substituents on the indoline and the reacting partner, allowing for the selective formation of different types of fused systems, such as tetrahydro-1H-pyridazino[3,4-b]indoles and tetrahydropyrrolo[2,3-b]indoles. acs.orgnih.gov The ability to tolerate a wide range of functional groups on the indoline core, including both electron-donating and electron-withdrawing groups, further enhances the versatility of this approach. acs.orgnih.gov

The indole nucleus itself is a privileged structure in medicinal chemistry, and the fusion of additional rings can lead to compounds with novel biological activities. mdpi.comnih.gov For example, the synthesis of thieno[2,3-b]indole, a sulfur-containing analog of a fused indole system, has been achieved through various methods, including the recyclization of 2-(2-furyl)aryl isothiocyanates. rsc.org

Precursor for Further Derivatization Towards Functional Molecules

Beyond serving as a building block for fused systems, this compound is a valuable precursor for the synthesis of a wide array of functional molecules through derivatization. The hydrogen atoms on the indoline nitrogen and various positions on both the indoline and furan rings can be substituted with different functional groups, allowing for the fine-tuning of the molecule's properties.

For example, the introduction of specific substituents on the indole core can dramatically influence the biological activity of the resulting molecule. nih.gov The synthesis of various indole derivatives with different substituents at the 5-position has been a key strategy in the development of compounds targeting specific biological receptors. nih.gov

Furthermore, derivatization is crucial for creating materials with specific electronic or optical properties. The attachment of electron-donating or electron-withdrawing groups can alter the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO), which is a key consideration in the design of organic electronic materials. mdpi.com For instance, the synthesis of 3-(2-furyl)guaiazulene derivatives has been achieved through phosphine-mediated reactions, showcasing how the core structure can be modified to create new π-extended systems. mdpi.com Similarly, the synthesis of various indole-modified tetraphenylethylene (B103901) (TPE) derivatives has been accomplished through reactions like Knoevenagel condensation and McMurry coupling, leading to molecules with interesting photophysical properties. nih.govacs.org

The synthesis of functional derivatives can also involve the modification of the furan ring. For example, the recyclization of (2-aminophenyl)bis(5-tert-butyl-2-furyl)methanes under acidic conditions can lead to the formation of 2-(3-oxoalkyl)-3-(2-furyl)indoles, demonstrating how the furan ring can be transformed to introduce new functional groups. researchgate.net

Applications in Organic Electronics and Optoelectronic Devices

The field of organic electronics utilizes carbon-based molecules and polymers to create electronic devices. rsc.orgtaylorfrancis.com These materials offer potential advantages such as low cost, flexibility, and large-area fabrication. ucm.essigmaaldrich.com The conjugated π-electron systems present in many organic molecules are responsible for their electrical properties. mdpi.com this compound and its derivatives, with their inherent aromatic and heterocyclic structures, are promising candidates for use in this field. nih.govacs.org

Development of Conjugated Systems for Charge Transport

The ability of a material to transport electrical charge is fundamental to its function in an electronic device. In organic materials, charge transport occurs through the movement of electrons or "holes" (the absence of an electron) along the conjugated π-systems of the molecules. mdpi.com The indoline and furan rings in this compound contribute to a conjugated system that can be extended through chemical synthesis.

By linking multiple this compound units together or by attaching other conjugated groups, it is possible to create larger, more extended π-systems that facilitate efficient charge transport. mdpi.com The design of such molecules often involves a donor-π-acceptor (D-π-A) architecture, where an electron-donating part of the molecule is connected to an electron-accepting part through a conjugated bridge. rsc.org This design promotes intramolecular charge transfer (ICT), which is beneficial for charge separation and transport. rsc.org

The planarity of the molecular structure can also play a significant role in charge transport. rsc.org More planar molecules can often pack more closely together in the solid state, which can enhance the electronic coupling between adjacent molecules and improve charge mobility. The fusion of the indole ring with other heterocycles is one strategy to create more planar and rigid structures. rsc.org

Materials for Photovoltaic and Electroluminescent Applications

Photovoltaic Applications: Organic photovoltaic (OPV) devices, or solar cells, convert sunlight into electricity. The active layer of an OPV device typically consists of a blend of an electron-donating material and an electron-accepting material. When light is absorbed, an exciton (B1674681) (a bound electron-hole pair) is created. If the exciton reaches the interface between the donor and acceptor materials, the electron and hole can separate, and be collected at the respective electrodes, generating a current.

Derivatives of this compound can be designed to function as the electron donor in OPV devices. rsc.org By tuning the electronic properties of the molecule through chemical modification, it is possible to optimize its light absorption characteristics and energy levels to match those of the acceptor material (often a fullerene derivative). sigmaaldrich.comrsc.org For example, indole-fused heterocycles have been used as donor materials in dye-sensitized solar cells (DSSCs), where they have shown promising efficiencies. rsc.org In DSSCs, the dye molecule absorbs light and injects an electron into a semiconductor material like titanium dioxide. rsc.org The use of furan as a π-spacer in these dyes has been explored, and its performance has been compared to other spacers like thiophene. rsc.org

Electroluminescent Applications: Organic light-emitting diodes (OLEDs) are devices that produce light when an electric current is passed through them. google.com The active layer of an OLED consists of one or more organic materials that can emit light when electrons and holes recombine. The color of the emitted light depends on the chemical structure of the emissive material.

Indole derivatives have been investigated for their electroluminescent properties. nih.govacs.orggoogle.com The incorporation of the this compound scaffold into larger molecular structures can lead to materials that emit light in different regions of the visible spectrum. For example, indole-modified tetraphenylethylene (TPE) derivatives have been synthesized and shown to be greenish-blue emitters with potential applications in OLEDs. nih.govacs.org The use of a mixture of a host material and a dopant can significantly improve the luminous efficiency of an OLED. google.com

Investigation of Chromism and Other Stimuli-Responsive Properties

Chromism is the phenomenon where a substance changes color in response to an external stimulus. This change is often reversible. Materials that exhibit chromism are of interest for a variety of applications, including sensors, displays, and smart windows.

Derivatives of this compound have the potential to exhibit chromic behavior. For example, photochromism, where the color change is induced by light, has been observed in fulgides and fulgimides, which are classes of organic compounds that can be synthesized from furan-containing precursors. researchgate.netresearchgate.net The synthesis of indolyl fulgides has been reported, and their photochromic properties have been investigated. researchgate.net These molecules can switch between two different forms, each with a distinct absorption spectrum, upon irradiation with light of different wavelengths. researchgate.netresearchgate.net

Other forms of chromism, such as acidochromism (color change in response to pH) and mechanochromism (color change in response to mechanical force), have also been observed in related organic materials. rsc.org For instance, certain tetraphenylethylene functionalized arylimidazole derivatives have been shown to exhibit reversible mechanochromic behavior, with their emission color changing between green and yellow upon grinding. rsc.org The investigation of such stimuli-responsive properties in derivatives of this compound could lead to the development of new functional materials with sensing capabilities.

Design of Advanced Chromophores and Fluorophores

The integration of the this compound scaffold into the design of advanced chromophores and fluorophores is a promising area of materials science. The unique electronic characteristics of this compound, which combines an electron-rich indoline donor with a π-excessive furan ring, make it a valuable building block for creating novel dye molecules with tailored photophysical properties. These properties are critical for applications ranging from organic light-emitting diodes (OLEDs) to biological imaging probes.

Structure-Photophysical Property Relationships

The photophysical properties of chromophores derived from this compound are governed by the principles of donor-π-acceptor (D-π-A) architecture. In such systems, the indoline moiety typically serves as the electron donor (D), the furan ring can act as part of the conjugated π-bridge, and an additional electron-withdrawing group can be incorporated as the acceptor (A). The interaction between these components dictates the energy of the intramolecular charge transfer (ICT) transition, which is fundamental to the color and fluorescence characteristics of the dye. acs.orgmdpi.comresearchgate.net

The relationship between the molecular structure and the resulting optical properties, such as absorption (λ_max) and emission (λ_em) wavelengths, is critical. The indoline nitrogen provides strong electron-donating capability, which can be further tuned by substitution at the N-1 position. The furan ring, connected at the C-5 position of the indoline, extends the π-conjugation. The nature and position of substituents on both the indoline and furan rings significantly influence the electronic distribution and, consequently, the HOMO-LUMO energy gap. researchgate.netrsc.org